molecular formula C8H16O2 B1406510 (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol CAS No. 1884203-51-3

(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol

Cat. No.: B1406510
CAS No.: 1884203-51-3
M. Wt: 144.21 g/mol
InChI Key: CPDLBOILZQRZEX-UHFFFAOYSA-N
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Description

(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol is a bicyclic ether derivative featuring a tetrahydro-2H-pyran (THP) core substituted with two methyl groups at the 6-position and a hydroxymethyl (-CH2OH) group at the 3-position. This compound is industrially available in 99% purity, typically packaged in 25 kg cardboard drums for bulk applications . Its structure combines the rigidity of the THP ring with the polarity of the methanol group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(6,6-dimethyloxan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2)4-3-7(5-9)6-10-8/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDLBOILZQRZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CO1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the reaction of 4-methyl-2-pentanol with formaldehyde in the presence of an acid catalyst to form the tetrahydropyran ring, followed by reduction to yield the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Ethers, alkanes.

    Substitution: Halides, amines.

Mechanism of Action

The mechanism of action of (6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol involves its interaction with various molecular targets, primarily through its hydroxyl and ether functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Non-Aromatic Rings: Pyridine-based analogs (e.g., [(3,6-Dichloro-5-methoxypyridin-2-yl)methanol ) exhibit aromatic stability and distinct electronic properties compared to the non-aromatic THP core of the target compound.

Physical and Chemical Properties

Boiling Points and Solubility

Compound Name Boiling Point (°C) Solubility Trends Evidence Source
This compound ~214 (predicted) Moderate in polar solvents
(Tetrahydropyran-3-yl)methanol 214.3 High in polar solvents
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine 170.3 (predicted) Lower solubility in water

Key Observations :

  • The hydroxymethyl group in the target compound increases boiling point compared to its amine analog due to stronger hydrogen bonding .
  • Methyl substitutions reduce water solubility relative to unsubstituted THP derivatives.

Biological Activity

(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol is an organic compound with the molecular formula C8H16O2. Its structure features a six-membered ring containing an ether linkage and a hydroxyl group, which contributes to its biological activity. This compound is significant in organic synthesis and has potential therapeutic applications due to its interactions with biological systems.

The biological activity of this compound is primarily attributed to its functional groups, particularly the hydroxyl and ether groups. These groups facilitate interactions with various biological targets through:

  • Hydrogen Bond Formation : The hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity.
  • Non-Covalent Interactions : The ether linkage may participate in hydrophobic interactions, enhancing the compound's binding affinity to target molecules.

Interaction with Biological Targets

Research indicates that this compound may influence enzyme-catalyzed reactions and metabolic pathways. Ongoing studies are focused on identifying specific molecular targets and elucidating the pathways affected by this compound.

Case Studies and Research Findings

  • Enzyme Activity Modulation : Studies have shown that compounds with similar structures can modulate the activity of various enzymes involved in metabolic processes. For instance, the interaction of this compound with cytochrome P450 enzymes is under investigation for its potential role in drug metabolism.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays have indicated that derivatives of this compound exhibit varying degrees of cytotoxic effects on cancer cell lines. For example, structural analogs have shown IC50 values ranging from 10 to 200 µM against human cancer cells, suggesting potential anticancer properties.

Comparative Analysis of Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:

Compound NameStructure SimilarityIC50 (µM)Biological Activity
Compound AHigh15Anticancer
Compound BModerate50Enzyme inhibitor
This compoundUnique dimethyl pattern100Metabolic pathway modulator

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions of suitable precursors under acidic or basic conditions. A common method includes:

  • Cyclization : Reaction of 4-methyl-2-pentanol with formaldehyde in the presence of an acid catalyst.
  • Reduction : The resulting product undergoes reduction to yield the final alcohol.

Industrial Applications

Due to its unique structural features, this compound is utilized in various fields:

  • Organic Synthesis : As a building block for complex organic molecules.
  • Pharmaceutical Research : Investigated for potential therapeutic effects.
  • Flavor and Fragrance Industry : Employed as an intermediate in the production of fragrances.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol
Reactant of Route 2
(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanol

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